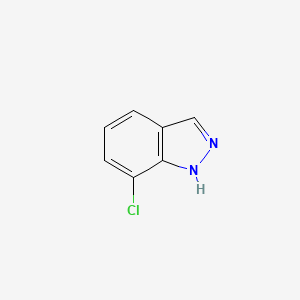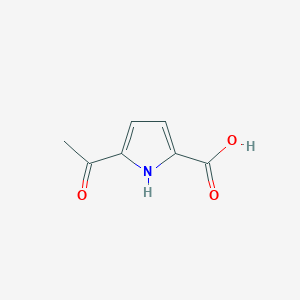![molecular formula C10H12O2 B1279152 [2-(Allyloxy)phenyl]methanol CAS No. 26906-01-4](/img/structure/B1279152.png)
[2-(Allyloxy)phenyl]methanol
Overview
Description
“[2-(Allyloxy)phenyl]methanol” is an organic compound that belongs to the class of phenols. It has the empirical formula C10H12O2 and a molecular weight of 164.20 .
Molecular Structure Analysis
The molecular structure of [2-(Allyloxy)phenyl]methanol can be represented by the SMILES stringOCC1=CC=CC=C1OCC=C . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a methanol group (-CH2OH) via an allyloxy group (-O-CH2-CH=CH2). Physical And Chemical Properties Analysis
[2-(Allyloxy)phenyl]methanol is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Electrosynthesis and Synthetic Applications
In the field of electrosynthesis, [2-(Allyloxy)phenyl]methanol is significant for its role in the anodic oxidation processes. One study demonstrated the successful anodic oxidation of related compounds in methanol, leading to α-methoxylated products. These products were then used in nucleophilic substitution reactions with carbon nucleophiles, showing the utility of [2-(Allyloxy)phenyl]methanol in synthetic organic chemistry (Furuta & Fuchigami, 1998).
Photochemistry Research
The photochemistry of [2-(Allyloxy)phenyl]methanol derivatives, particularly 5-allyloxy-tetrazoles, has been studied. Research in this area focused on the primary photochemical processes, such as molecular nitrogen elimination and the formation of 1,3-oxazines. These studies contribute to the understanding of the photochemical behavior of [2-(Allyloxy)phenyl]methanol and its derivatives (Frija et al., 2008).
Catalysis and Reaction Selectivity
In catalysis research, studies have shown that [2-(Allyloxy)phenyl]methanol and its derivatives play a role in influencing reaction selectivity. For instance, research on the catalytic production of methyl acrylates from unsaturated alcohols highlighted the impact of the C═C unsaturation, such as in [2-(Allyloxy)phenyl]methanol, on reaction selectivity. This underscores the importance of [2-(Allyloxy)phenyl]methanol in understanding and developing catalytic processes (Zugic et al., 2016).
Supercritical Fluids Reactions
[2-(Allyloxy)phenyl]methanol has also been studied in the context of reactions involving supercritical fluids. Research in this area explores the reactions of alcohols under supercritical conditions, providing insights into the behavior and potential applications of [2-(Allyloxy)phenyl]methanol in such environments (Nakagawa et al., 2003).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, [2-(Allyloxy)phenyl]methanol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The recommended precautionary statements are P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
properties
IUPAC Name |
(2-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIXHJCEMKHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456510 | |
| Record name | [2-(Allyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Allyloxy)phenyl]methanol | |
CAS RN |
26906-01-4 | |
| Record name | [2-(Allyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



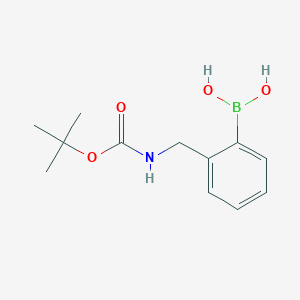
![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)

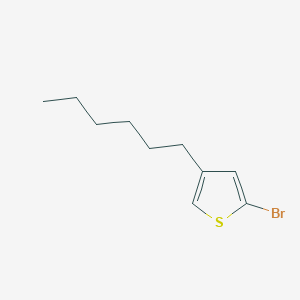
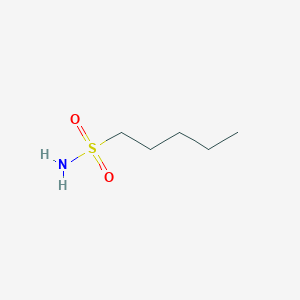
![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
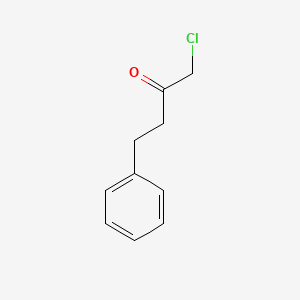
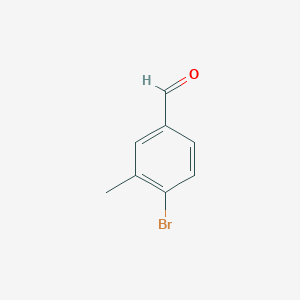
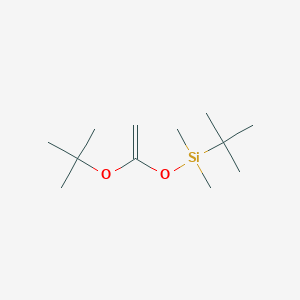
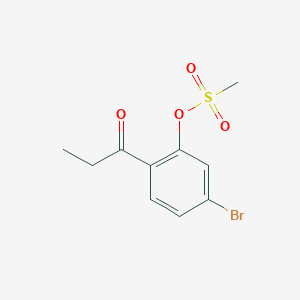

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
